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Compound of Interest

Compound Name: 2-Chloro-4'-methylbenzophenone
CAS No.: 5953-00-4
Cat. No.: B189140
\ J

A comprehensive exploration of the properties and potential applications of 2,2'-((3,3'-
Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(N-(4-chloro-2,5-dimethoxyphenyl)-3-
oxobutanamide) for researchers, scientists, and drug development professionals.

Introduction

The compound identified by CAS number 83878-45-7 is chemically known as 2,2'-((3,3'-
Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo))bis(N-(4-chloro-2,5-dimethoxyphenyl)-3-
oxobutanamide). This complex organic molecule belongs to the class of azo compounds, which
are characterized by the presence of one or more azo groups (-N=N-). Azo compounds are
widely recognized for their vibrant colors, leading to their extensive use as dyes and pigments
in various industries. While the primary applications of many azo compounds lie in coloration,
their rich chemistry and diverse structures have also attracted interest in other scientific
domains, including materials science and medicinal chemistry. This guide provides a detailed
overview of the known properties and potential uses of this specific diarylide pigment, with a
focus on its relevance to research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to
its application in any scientific endeavor. For CAS 83878-45-7, the following table summarizes
its key computed and, where available, experimental properties. These parameters are crucial
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for predicting its behavior in various solvents, its stability, and its potential interactions with
biological systems.

Property Value Source
Molecular Formula C38H32CI4N608 PubChem
Molecular Weight 858.5 g/mol PubChem

2-[[2-chloro-4-[3-chloro-4-[[1-
[(4-chloro-2,5-
dimethoxyphenyl)carbamoyl]-2

IUPAC Name ) PubChem
oxopropyl]diazenyl]phenyl]phe
nyl]ldiazenyl]-N-(4-chloro-2,5-
dimethoxyphenyl)-3-
oxobutanamide

COC1=C(C=C(C(=C1)CI)NC(=
O)C(C(=0)C)N=NC2=CC(=C(

Canonical SMILES C=C2)C3=CC(=C(C=C3)N=N PubChem
C(C(=0)C)C(=0O)NC4=CC(=C(
C=C40cC)0oC)chchcnoc

Physical Description Solid (Predicted) N/A

Solubility Insoluble in water (Predicted) N/A

Potential Applications in Research and
Development

While specific research applications for CAS 83878-45-7 are not extensively documented in
publicly available literature, its structural features suggest several areas of potential interest for
researchers and drug development professionals.

As a Molecular Probe and Imaging Agent

The inherent chromophoric nature of azo compounds makes them candidates for use as
molecular probes. The extended conjugated system in 2,2'-((3,3'-Dichloro[1,1'-biphenyl]-4,4'-

© 2026 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

diyl)bis(azo))bis(N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide) is responsible for its
absorption of light in the visible spectrum. This property could be exploited in the development
of staining agents for microscopy or as components in fluorescent probes, provided the
molecule exhibits suitable photophysical properties upon further investigation. The design of
such probes often involves a deep understanding of structure-property relationships to achieve
desired characteristics like cell permeability, target specificity, and signal-to-noise ratio.

In Materials Science

Azo compounds are known for their use in advanced materials, such as organic electronics
and nonlinear optics. The large, conjugated structure of this molecule could impart interesting
electronic properties. Researchers in materials science might explore its potential in
applications like organic photovoltaics or as a component in photosensitive polymers. The
specific substituents on the aromatic rings can be tailored to fine-tune its electronic and optical
properties, a common strategy in the rational design of functional organic materials.

Synthesis and Characterization

The synthesis of diarylide azo pigments like the one represented by CAS 83878-45-7 typically
involves a multi-step process. A general synthetic workflow is outlined below. The causality
behind these steps lies in the fundamental principles of organic chemistry, specifically
diazotization and azo coupling reactions.

Experimental Workflow: General Synthesis of Diarylide
Azo Pigments

Caption: Generalized synthetic route for diarylide azo pigments.
Step-by-Step Methodology:

» Diazotization of the Diamine: The synthesis commences with the diazotization of a
substituted benzidine derivative, in this case, 3,3'-dichlorobenzidine. This is typically
achieved by treating the diamine with sodium nitrite in the presence of a strong acid, such as
hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino
groups into highly reactive diazonium salt groups. The low temperature is critical to prevent
the decomposition of the unstable diazonium salt.
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e Preparation of the Coupling Component: The coupling component, N-(4-chloro-2,5-
dimethoxyphenyl)-3-oxobutanamide, is prepared separately. This molecule contains an
active methylene group that is susceptible to electrophilic attack by the diazonium salt.

e Azo Coupling Reaction: The tetrazotized dichlorobenzidine is then slowly added to a solution
of the coupling component under controlled pH and temperature conditions. The diazonium
salt acts as an electrophile and attacks the electron-rich carbon of the active methylene
group in the coupling component, forming the azo linkage. This reaction is carried out twice
to yield the final bis-azo pigment.

« |solation and Purification: The resulting pigment precipitates out of the reaction mixture and
is collected by filtration. It is then washed extensively with water and potentially other
solvents to remove unreacted starting materials and byproducts. Further purification may be
achieved by recrystallization or other chromatographic techniques, although the low solubility
of such pigments can make purification challenging.

Characterization: The structure and purity of the synthesized compound would be confirmed
using a suite of analytical techniques, including:

e Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C): To elucidate the chemical
structure and confirm the connectivity of atoms.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo
linkage and the amide C=0 stretch.

o UV-Visible Spectroscopy: To determine the absorption spectrum and the maximum
absorption wavelength (Amax), which is indicative of the compound's color.

Safety and Handling

While a specific safety data sheet (SDS) for CAS 83878-45-7 is not readily available, general
precautions for handling azo compounds and fine chemical powders should be observed.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.
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» Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

» Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

CAS number 83878-45-7 identifies a complex diarylide azo pigment with a well-defined
chemical structure. While its primary role is likely as a coloring agent, its intricate molecular
architecture presents opportunities for exploration in diverse research fields, from materials
science to the development of novel molecular probes. The synthesis of this compound relies
on established principles of azo chemistry, offering a platform for further chemical modification
to tailor its properties for specific applications. As with any chemical compound, a thorough
understanding of its properties and adherence to strict safety protocols are paramount for its
successful and safe utilization in a research and development setting. Further investigation into
the photophysical and biological properties of this molecule is warranted to fully uncover its
scientific potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 5/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/15884394
https://www.benchchem.com/product/b189140#cas-number-83878-45-7-properties-and-uses
https://www.benchchem.com/product/b189140#cas-number-83878-45-7-properties-and-uses
https://www.benchchem.com/product/b189140#cas-number-83878-45-7-properties-and-uses
https://www.benchchem.com/product/b189140#cas-number-83878-45-7-properties-and-uses
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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